Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
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Overview
Description
Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring and an azetidine ring connected via a methanone group
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been shown to interact with γ-aminobutyric acid receptors .
Mode of Action
Similar compounds have been shown to block γ-aminobutyric acid receptors, which can lead to various physiological effects .
Biochemical Pathways
The blocking of γ-aminobutyric acid receptors can affect various neurological pathways .
Result of Action
Similar compounds have shown a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone can be achieved through several methods. One common approach involves the reaction of pyridine derivatives with azetidine intermediates. For example, the reaction of 3-pyridylmethanol with azetidin-1-ylmethanone in the presence of a base such as sodium hydride can yield the desired compound . Another method involves the use of magnesium oxide nanoparticles as catalysts to facilitate the reaction between pyridine derivatives and azetidine intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine or azetidine rings are substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-yl(3-(pyridin-2-yloxy)azetidin-1-yl)methanone
- Pyridin-4-yl(3-(pyridin-4-yloxy)azetidin-1-yl)methanone
- Imidazo[1,2-a]pyridin-3-yl-acetic acids
Uniqueness
Pyridin-3-yl(3-(pyridin-3-yloxy)azetidin-1-yl)methanone is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
pyridin-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c18-14(11-3-1-5-15-7-11)17-9-13(10-17)19-12-4-2-6-16-8-12/h1-8,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVEPNIDWOXHSBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)OC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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